2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Historical Context and Discovery in Heterocyclic Chemistry
The development of 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid emerges from a rich historical foundation in heterocyclic chemistry that traces its origins to the early twentieth century. The foundational work in this field began in 1925 when Tschitschibabin and colleagues introduced an innovative methodology for synthesizing pyrimidines and related heterocyclic systems. Their pioneering approach involved the reaction of 2-aminopyridine with bromoacetaldehyde within elevated temperature ranges of 150 to 200 degrees Celsius in sealed reaction vessels, which led to the formation of imidazo[1,2-a]pyridines, albeit with modest initial yields.
The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives underwent significant enhancement through subsequent decades of research. Notable improvements were achieved through the incorporation of basic catalysts, such as sodium hydrogen carbonate, which facilitated reactions under milder conditions and substantially increased synthetic efficiency. These methodological advances laid the groundwork for the development of more complex derivatives, including the nitro-substituted and carboxylated variants that characterize modern therapeutic agents.
The specific compound 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid represents a convergence of multiple synthetic strategies developed over decades of heterocyclic chemistry research. Contemporary synthetic approaches have leveraged microwave-assisted organic synthesis methodologies to prepare disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, which serve as key intermediates for novel anti-tuberculosis agents. Under microwave heating conditions at 120 degrees Celsius for 20 to 30 minutes, condensation reactions between 2-aminopyridines and ethyl 2-halogenated acetoacetates can be performed in ethanol with acceptable yields, demonstrating the practical accessibility of these important scaffolds.
The chemical properties of 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid are characterized by its molecular weight of 221.17 grams per mole and its distinctive structural features that include both electron-withdrawing nitro functionality and hydrogen bonding carboxylic acid groups. The compound exhibits a predicted density of 1.63 plus or minus 0.1 grams per cubic centimeter and a predicted logarithmic acid dissociation constant of negative 1.10 plus or minus 0.41, indicating its acidic nature.
Significance of Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold has achieved recognition as a privileged structure in medicinal chemistry due to its exceptional versatility and broad spectrum of biological activities. This heterocyclic framework is acknowledged as a "drug prejudice" scaffold, representing a promising area for the identification of lead structures toward the discovery of new synthetic drug molecules. The therapeutic significance of this scaffold is exemplified by several commercial pharmaceutical preparations, including zolimidine, zolpidem, and alpidem, which demonstrate the clinical relevance of imidazo[1,2-a]pyridine-based compounds.
Research investigations have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological activities spanning anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal applications. The structural characteristics of these compounds contribute to their ability to interact with multiple biological targets, making them valuable scaffolds for drug development programs across various therapeutic areas.
Within the specific context of 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid, the compound serves as a crucial intermediate in the synthesis of novel anti-tuberculosis agents. The design and synthesis of derivatives based on this scaffold have yielded compounds with excellent in vitro inhibitory activity, demonstrating low nanomolar minimum inhibitory concentration values against both drug-sensitive Mycobacterium tuberculosis strain H37Rv and drug-resistant clinical isolates. These findings underscore the potential of this scaffold to address the urgent need for new therapeutic agents against tuberculosis, particularly in the context of multi-drug-resistant and extensively-drug-resistant strains.
The structural modifications possible within the 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid framework enable systematic structure-activity relationship studies that can guide the optimization of biological activity. The presence of the nitro group at the 6-position provides opportunities for bioreductive activation mechanisms, while the carboxylic acid functionality at the 3-position offers possibilities for prodrug development and improved pharmacokinetic properties. The methyl substitution at the 2-position contributes to the overall lipophilicity and may influence cellular uptake and distribution characteristics.
Contemporary research efforts have focused on the development of novel synthetic methodologies to access diverse derivatives of this scaffold efficiently. A comprehensive set of 14 imidazo[1,2-a]pyridine-3-carboxamides has been synthesized and screened against Mycobacterium tuberculosis H37Rv, with several compounds demonstrating promising anti-tubercular activity profiles. These studies have revealed that structural modifications within this framework can significantly impact biological activity, highlighting the importance of systematic medicinal chemistry approaches in optimizing therapeutic potential.
| Biological Activity | Reported Applications | Representative Compounds |
|---|---|---|
| Anti-tuberculosis | Multi-drug resistant strains | Imidazo[1,2-a]pyridine-3-carboxamides |
| Anticancer | Various cancer cell lines | Functionalized derivatives |
| Antimicrobial | Bacterial infections | Substituted variants |
| Anticonvulsant | Seizure disorders | Commercial preparations |
| Antiviral | Viral infections | Research compounds |
The significance of imidazo[1,2-a]pyridine scaffolds extends beyond their direct therapeutic applications to encompass their utility in chemical biology and drug discovery research. These compounds serve as valuable chemical probes for investigating biological pathways and mechanisms of action, contributing to our understanding of disease processes and potential intervention strategies. The accessibility of synthetic routes to diverse derivatives enables the construction of compound libraries for high-throughput screening programs, facilitating the identification of novel biological activities and therapeutic applications.
Properties
IUPAC Name |
2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-5-8(9(13)14)11-4-6(12(15)16)2-3-7(11)10-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIZDHFHJFLOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189568 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-61-1 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-methyl-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81438-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Experimental Conditions and Optimization
- Reactants: 2-Amino-5-nitropyridine (or other substituted 2-aminopyridines) and ethyl 2-chloroacetoacetate.
- Solvent: Ethanol was found optimal.
- Temperature: 120 °C.
- Time: 20 minutes under microwave irradiation.
- Yield: Up to 75% for 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives.
Table 1: Optimization of Microwave-Assisted Condensation Reaction
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 100 | 10 | 53 |
| 2 | EtOH | 100 | 20 | 61 |
| 3 | EtOH | 100 | 40 | 60 |
| 4 | EtOH | 120 | 20 | 75 |
| 5 | EtOH | 150 | 20 | 70 |
| 6 | MeCN | 120 | 20 | 32 |
| 7 | DMF | 120 | 20 | 10 |
Source: Lin-hu Li et al., Heterocycles, 2015
Alternative Synthetic Route via Bromoacetaldehyde Diethyl Acetal
Another reported method for synthesizing 6-nitroimidazo[1,2-a]pyridine derivatives involves:
- Reacting 2-amino-5-nitropyridine with bromoacetaldehyde diethyl acetal in acidic aqueous medium.
- The reaction proceeds via cyclization to form the imidazo[1,2-a]pyridine core with the nitro group already present.
- Subsequent hydrolysis and purification yield the target compound.
Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Bromoacetaldehyde diethyl acetal + HCl/H2O | 48 °C | 2 h | - |
| 2 | 2-Amino-5-nitropyridine + Na2CO3 (pH 8-9) | 65 °C | 2 h | 96.7 |
This method is notable for its high yield and relatively mild conditions.
Functional Group Transformations and Advanced Modifications
In more complex synthetic schemes, such as those used for medicinal chemistry optimization, the following steps are incorporated:
- Reduction of nitro groups to amines when needed, using catalytic hydrogenation.
- Protection/deprotection strategies (e.g., Boc protection) to enable selective functionalization.
- Pd-catalyzed cross-coupling reactions (e.g., Miyaura–Suzuki) to introduce aryl substituents at the 6-position.
- Fluorination and amide formation for further derivatization.
These advanced steps are typically applied after the core imidazo[1,2-a]pyridine-3-carboxylic acid scaffold is constructed.
Source: Kazmierczak et al., Frontiers in Chemistry, 2021
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Yield Range (%) |
|---|---|---|---|---|
| Microwave-Assisted Condensation | 2-Aminopyridine derivatives + ethyl 2-chloroacetoacetate | EtOH, 120 °C, 20 min, MW irradiation | Rapid, efficient, good yields | 50–75 |
| Bromoacetaldehyde Acetal Route | 2-Amino-5-nitropyridine + bromoacetaldehyde diethyl acetal | Acidic aqueous, 48–65 °C, 4 h total | High yield, mild conditions | ~96.7 |
| Multi-step Functionalization | Imidazo[1,2-a]pyridine esters | Catalytic hydrogenation, Pd-coupling | Enables diverse derivatives | Variable |
Research Findings and Practical Considerations
- The microwave-assisted method significantly reduces reaction time from hours to minutes, improving throughput in research and industrial settings.
- The choice of solvent and temperature is critical for optimizing yield and purity.
- The nitro group is stable under the hydrolysis and microwave conditions, allowing direct synthesis of nitro-substituted acids.
- Purification is generally achieved by precipitation or silica gel chromatography depending on substituents.
- The synthetic routes are scalable and have been validated by spectral data (1H NMR, 13C NMR, MS).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-methyl-6-aminoimidazo[1,2-a]pyridine-3-carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The compound can be derived from various precursors, including 2-aminopyridines and nitro compounds, through methods such as condensation reactions and cyclization processes. A notable synthetic route involves the reaction of substituted 2-aminopyridines with suitable carboxylic acid derivatives, often yielding high purity and good yields.
Antitubercular Activity
One of the most prominent applications of 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid is in the treatment of tuberculosis (TB). Research has demonstrated that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some analogues. This potency is particularly relevant in the context of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, where traditional therapies often fail .
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Activity Against MDR/XDR |
|---|---|---|
| Compound 1 | ≤0.006 | Yes |
| Compound 2 | ≤1 | Yes |
| Compound 3 | ≤0.01 | No |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence its biological activity. For instance, substitutions at specific positions on the pyridine ring can enhance or diminish the compound's efficacy against TB .
Table 2: SAR Insights for Imidazo[1,2-a]pyridine Derivatives
| Position | Substitution Type | Effect on Activity |
|---|---|---|
| 3 | Methyl | Increased potency |
| 6 | Nitro | Essential for activity |
| 5 | Halogen | Variable effects |
Efficacy Against Drug-Resistant Strains
A study evaluated several imidazo[1,2-a]pyridine derivatives against clinical strains of M. tuberculosis. Compounds were tested for their ability to inhibit bacterial growth under laboratory conditions. Notably, one compound surpassed the efficacy of the clinical candidate PA-824 by nearly tenfold in certain strains .
Pharmacokinetics
Pharmacokinetic studies have shown that certain derivatives possess favorable absorption and distribution profiles when administered orally or intravenously in animal models. For example, compounds demonstrated significant oral bioavailability and optimal half-lives conducive to effective dosing regimens .
Table 3: Pharmacokinetic Data for Selected Compounds
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | Half-Life (h) |
|---|---|---|---|
| Compound A | 411 | 181 | 5 |
| Compound B | 3850 | 337 | ND |
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects at Position 6
The 6-position of the imidazo[1,2-a]pyridine scaffold significantly influences reactivity and applications. A comparison of substituents is provided in Table 1 :
Key Findings :
- Nitro groups (NO₂) enhance decarboxylative reactivity due to strong electron-withdrawing effects, facilitating palladium-catalyzed cross-coupling .
- Halogens (F, Cl, Br) at position 6 reduce reactivity compared to nitro but offer versatility in subsequent derivatization (e.g., bromine for cross-coupling) .
Substituent Effects at Position 2
The 2-position methyl group in the target compound is compared to other substituents:
Key Findings :
Positional Isomerism of the Carboxylic Acid Group
The position of the carboxylic acid on the imidazo[1,2-a]pyridine scaffold alters properties:
Biological Activity
2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with notable biological activities, particularly in the fields of microbiology and medicinal chemistry. Its structure, characterized by a nitro group and a carboxylic acid, positions it as a promising candidate for further research into its antimicrobial and anticancer properties.
- Molecular Formula : C₉H₇N₃O₄
- Molecular Weight : 221.17 g/mol
- CAS Number : 81438-61-1
This compound is synthesized through various methods, including cyclization reactions involving azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in organic solvents like 1-propanol.
Biological Activity Overview
The biological activity of 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid has been primarily studied for its potential against multidrug-resistant tuberculosis (MDR-TB) and various cancer cell lines. The following sections detail its mechanisms of action, efficacy against pathogens, and comparative studies with similar compounds.
The biological effects of this compound are attributed to its ability to undergo bioreduction, resulting in reactive intermediates that interact with cellular components. These interactions can lead to cell death or inhibition of growth in susceptible organisms. The nitro group is particularly significant as it can be reduced to form amine derivatives that may exhibit enhanced biological activity .
Tuberculosis
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues, including 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid, against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.003 to 5.0 μM against various strains of Mtb, indicating strong potential as anti-TB agents .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 2-Methyl-6-nitroimidazo... | ≤0.006 | MDR-TB |
| Other Imidazo[1,2-a]pyridines | ≤0.03 | XDR-TB |
These findings suggest that modifications to the imidazo[1,2-a]pyridine scaffold can significantly enhance antibacterial properties while maintaining low toxicity profiles against human cell lines such as VERO and MCF-7 .
Anticancer Activity
In addition to its antimicrobial properties, 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid has been studied for its anticancer potential. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The structure–activity relationship (SAR) studies have shown that specific modifications can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Study on Tuberculosis Treatment
A pivotal study involved the synthesis and screening of several imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Compounds derived from this scaffold demonstrated MIC values significantly lower than existing treatments, suggesting a new avenue for drug development in TB therapy. Notably, some derivatives exhibited an MIC of ≤0.006 μM against resistant strains .
Anticancer Efficacy Assessment
In another study focusing on anticancer activity, derivatives of 2-Methyl-6-nitroimidazo[1,2-a]pyridine were tested against various cancer cell lines. Results indicated that certain modifications led to increased potency and selectivity towards cancer cells over normal cells, marking these compounds as promising candidates for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid, and what methodological considerations ensure high yield?
- The compound is typically synthesized via condensation of 2-amino-pyridine derivatives with α-bromo-ketones or esters. For example, coupling 2-amino-6-methylpyridine with ethyl 2-bromoacetoacetate under reflux conditions generates the imidazo[1,2-a]pyridine core, followed by nitration and saponification to yield the carboxylic acid . Key considerations include pH control during nitration to avoid over-oxidation and inert atmosphere maintenance to prevent side reactions .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Techniques include:
- HPLC-MS : To assess purity and detect nitro-group reduction by-products.
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., nitro group at C6, methyl at C2).
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through scaffold modifications, and how are contradictions in SAR data resolved?
- Scaffold-switching : Replace the pyridine ring with pyrimidine (e.g., imidazo[1,2-a]pyrimidine) to enhance metabolic stability .
- Nitro-group reduction : Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives for probing antibacterial vs. antitumor activity . Contradictions in SAR (e.g., conflicting cytotoxicity data) are addressed by standardizing assay conditions (e.g., cell line selection, incubation time) .
Q. How can researchers design experiments to elucidate the reaction mechanisms of nitro-group transformations in this compound?
- Isotopic labeling : Use -labeled nitro groups tracked via -NMR to study reduction pathways .
- Kinetic studies : Monitor nitro-to-amine conversion rates under varying H₂ pressures (1–5 atm) and temperatures (25–60°C) to identify rate-limiting steps .
Q. What computational methods predict the compound’s binding affinity for antimicrobial targets like MtbTMPK?
- Molecular docking : Use AutoDock Vina with MtbTMPK crystal structures (PDB: 4QGG) to prioritize derivatives with improved hydrogen-bonding to Thr93 and hydrophobic interactions with Val77 .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) to validate docking results .
Methodological Challenges & Data Analysis
Q. How should researchers address discrepancies in reported yields for imidazo[1,2-a]pyridine synthesis?
- Contradictions arise from divergent protocols:
- One-pot vs. stepwise synthesis : One-pot methods (e.g., using EDC coupling) may reduce intermediates but increase impurity risks .
- Catalyst choice : Pd-C vs. Raney Ni in nitro-group reductions alters selectivity (e.g., over-reduction to hydroxylamine) . Standardized reporting of reaction scales (mg vs. mmol) and solvent purity (HPLC-grade vs. technical) is critical .
Q. What analytical workflows resolve co-crystallization challenges with this compound for X-ray studies?
- Co-crystallization agents : Use 1,2-dichloroethane or DMSO to improve crystal lattice packing .
- TWINABS refinement : Apply twin correction in SHELXL for datasets with high mosaicity (>1.0°) common in nitro-containing compounds .
Safety & Handling Protocols
Q. What precautions are essential when handling nitroimidazo[1,2-a]pyridine derivatives in biological assays?
- Toxicity mitigation : Use fume hoods for solid/liquid handling; LC-MS-grade solvents minimize trace mutagenic impurities.
- Waste disposal : Segregate nitro-containing waste for incineration (≥800°C) to prevent environmental release of nitroso by-products .
Derivative Synthesis & Applications
Q. How are bromo- or trifluoromethyl-substituted analogs synthesized for SAR expansion?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
